

Application Notes and Protocols: Nampt-IN-16 Dosage and Administration in Mice

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the investigational Nampt inhibitor, **Nampt-IN-16**, in murine models. The information is collated from preclinical studies and is intended to guide researchers in designing and executing their own in vivo experiments.

Introduction

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] NAD+ is an essential coenzyme in numerous cellular processes, including energy metabolism, DNA repair, and signaling.[2][4] Due to the high metabolic demands of cancer cells, they are particularly reliant on the NAMPT-mediated NAD+ salvage pathway for survival and proliferation.[1][2] This dependency makes NAMPT an attractive therapeutic target in oncology.[1][5] **Nampt-IN-16** is a potent and selective inhibitor of NAMPT that has demonstrated anti-tumor efficacy in various preclinical models.

Data Presentation

Table 1: Summary of Nampt Inhibitor Dosage and Administration in Mice



Compoun d	Dosage	Administr ation Route	Dosing Schedule	Mouse Model	Key Findings	Referenc e
STF- 118804	Not Specified	Subcutane ous (SC), Intraperiton eal (IP), Oral (PO)	Twice a day with a 5.5-hour interval (SC)	MV411 xenograft (NSG mice)	Maintained a target plasma concentrati on of 100 nM for 22 hours; reduced tumor burden.	[1]
LSN31545 67	10 mg/kg	Not Specified	Twice a day (BID)	NCI- H1155, Namalwa, HT-1080 xenografts	Significant tumor growth inhibition; decreased NAD+ levels in tumors.	[5]
FK866	5 mg/kg	Intraperiton eal (IP)	Twice weekly	High-fat diet- induced obese mice	Inhibited NAMPT activity to study its role in NAFLD.	[6]
FK866	5 mg/kg	Intraperiton eal (IP)	Not Specified	Mouse xenograft	Synergistic anti-tumor effect with olaparib; no overt toxicity.	[7]



GNE-617 / GNE-618	Not Specified	Oral (PO)	Not Specified	Cell culture- and patient- derived xenografts	Efficacious in both NAPRT1- proficient [8][9] and - deficient models.	
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Table 2: Summary of Pharmacokinetic and Toxicity Data

for Nampt Inhibitors in Rodents

Compound	Key Pharmacokinet ic Parameters	Dose-Limiting Toxicities	Mitigation Strategies	Reference
STF-118804	Rapidly decreased plasma levels after SC, IP, or oral delivery.	Not specified as limiting in a 20-day study.	Dosing schedule optimized to maintain target plasma concentration.	[1]
LSN3154567	Not Specified	Retinal and hematological toxicities.	Co- administration with nicotinic acid (NA).	[5][10]
FK866 / APO866	T1/2 ≈ 50 min in mice (IV).	Thrombocytopeni a, retinopathy.	Co- administration with nicotinic acid.	[5][7]
GMX-1778	Not Specified	Thrombocytopeni a.	Not Specified	[5]
General NAMPT Inhibitors	Not Specified	Retinal toxicity (photoreceptor and outer nuclear layers).	Modifying physicochemical properties to reduce retinal exposure.	[11][12]



Experimental Protocols

Protocol 1: General Procedure for In Vivo Efficacy Studies in Xenograft Mouse Models

- Animal Model: Utilize immunodeficient mice (e.g., NSG or nude mice) for the engraftment of human cancer cell lines or patient-derived xenografts (PDXs).
- Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10 6 to 10 x 10 6 cells) in a suitable medium (e.g., Matrigel) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- Randomization and Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Nampt-IN-16 Formulation and Administration:
 - Formulation: Prepare Nampt-IN-16 in a vehicle suitable for the chosen administration route. Common vehicles include a mixture of DMSO, PEG300, Tween 80, and saline. The final concentration of the dosing solution should be calculated based on the average weight of the mice and the target dose.
 - Administration: Administer Nampt-IN-16 according to the predetermined dosage and schedule (refer to Table 1 for examples). Routes of administration can include oral gavage (PO), intraperitoneal (IP), or subcutaneous (SC) injection. The vehicle alone should be administered to the control group.
- Efficacy Assessment:
 - Continue to monitor tumor volume and body weight throughout the study.
 - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis).
- Pharmacodynamic (PD) Marker Analysis:



- Collect tumor tissue at various time points after the last dose to assess the in vivo target engagement of Nampt-IN-16.
- Measure NAD+ levels in tumor lysates using commercially available kits or LC-MS/MS methods to confirm the inhibitory effect of Nampt-IN-16 on the NAMPT pathway.[5]
- Toxicity Monitoring:
 - Observe the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
 - At the end of the study, collect blood for complete blood count (CBC) to assess hematological toxicity.[5]
 - Perform histological analysis of major organs, with a particular focus on the retina, to evaluate for any pathological changes.[11][12]

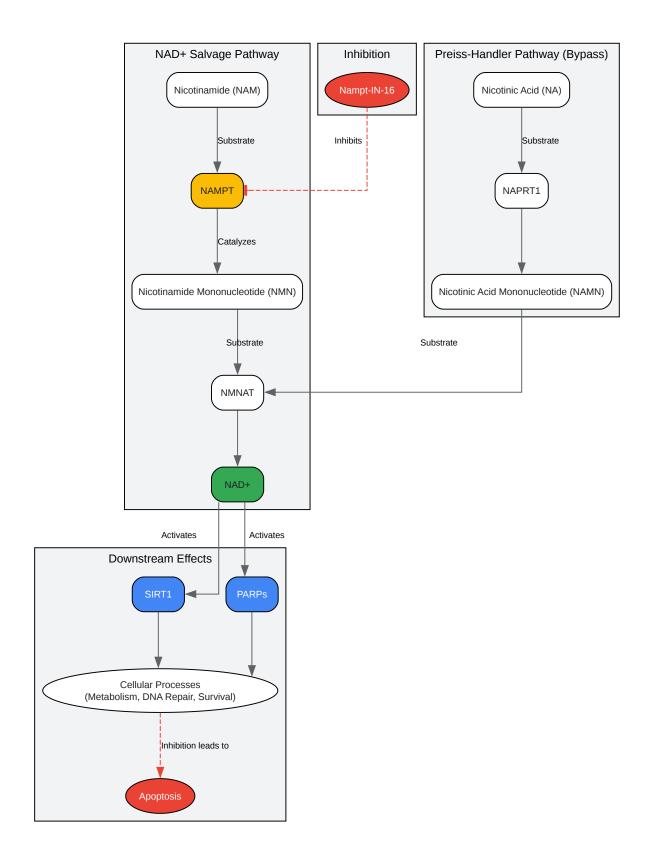
Protocol 2: Co-administration with Nicotinic Acid to Mitigate Toxicity

To address the on-target toxicities associated with NAMPT inhibition, such as retinal and hematological toxicities, co-administration with nicotinic acid (NA) can be employed.[5][10] NA allows for NAD+ synthesis through the Preiss-Handler pathway, bypassing the NAMPT-dependent salvage pathway.[1]

- Nicotinic Acid Formulation: Prepare nicotinic acid in a suitable vehicle, such as sterile water or saline.
- Administration: Administer nicotinic acid concurrently with Nampt-IN-16. The route and timing of NA administration should be optimized based on the pharmacokinetic properties of both compounds.
- Toxicity and Efficacy Assessment: Follow the procedures outlined in Protocol 1 to assess both the anti-tumor efficacy and the mitigation of toxicities. It is crucial to include a treatment arm with **Nampt-IN-16** alone to confirm the protective effect of NA.

Mandatory Visualizations

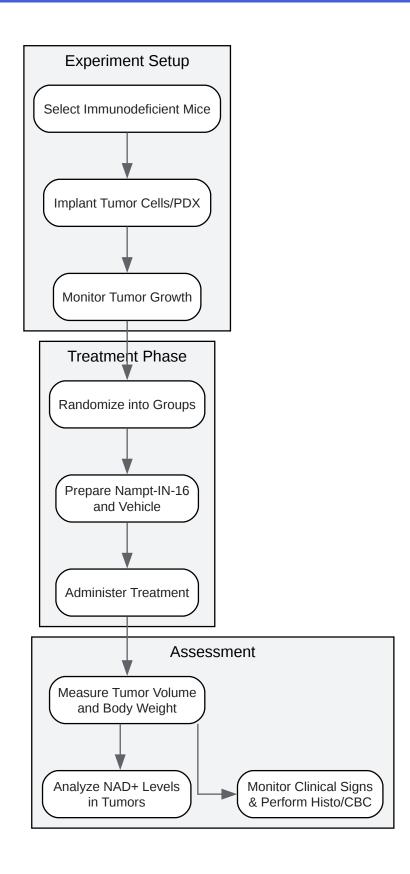




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Caption: NAMPT Signaling Pathway and Inhibition by Nampt-IN-16.





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